

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Avelumab Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Avelumab (anti-PD-L1) |           |
| Cat. No.:            | B13395610             | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is an immune checkpoint inhibitor approved for the treatment of various cancers, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[1][2][4] Avelumab's mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, which releases the "brakes" on the immune system and allows T-cells to recognize and attack cancer cells.[2][3][5] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, Avelumab retains a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), primarily mediated by Natural Killer (NK) cells, against tumor cells.[1][3][5][6]

A theoretical concern with Avelumab has been the potential for lysis of PD-L1-expressing immune cells via ADCC.[1][6] However, extensive clinical and preclinical studies have shown that Avelumab does not cause a significant reduction in the absolute counts of various immune cell subsets in the peripheral blood of patients.[1][7][8] This is likely due to the lower density of PD-L1 on immune cells compared to tumor cells.[1] Flow cytometry is a critical tool for monitoring the effects of Avelumab on the immune system, allowing for detailed characterization and quantification of various immune cell populations.[7][8][9] These



application notes provide a comprehensive guide to analyzing immune cell populations in patients treated with Avelumab using flow cytometry.

#### **Avelumab's Dual Mechanism of Action**

Avelumab's therapeutic effect is derived from two key mechanisms:

- Immune Checkpoint Blockade: By binding to PD-L1, Avelumab prevents its interaction with PD-1 on T-cells. This disruption of the PD-1/PD-L1 pathway reinvigorates exhausted T-cells, enhancing their anti-tumor activity.[1][2][3][5]
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Avelumab antibody can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3]
   [5] This engagement leads to the targeted killing of PD-L1-expressing tumor cells by NK cells.[1][3][5]





Click to download full resolution via product page

# **Quantitative Analysis of Immune Cell Subsets**

Comprehensive immunophenotyping by flow cytometry is essential to monitor potential changes in immune cell populations following Avelumab treatment. Studies have analyzed a wide range of immune cell subsets without finding statistically significant alterations. [7][8]

Table 1: Major Immune Cell Populations for Monitoring



| Cell Type                                   | Subsets                                                                       | Key Markers                             |
|---------------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------|
| T Cells                                     | CD4+ Helper T Cells, CD8+<br>Cytotoxic T Cells, Regulatory T<br>Cells (Tregs) | CD3, CD4, CD8, CD25,<br>FOXP3, CD127    |
| B Cells                                     | Naive, Memory                                                                 | CD19, CD20, IgD, CD27                   |
| NK Cells                                    | CD3-, CD56+, CD16+                                                            |                                         |
| NKT Cells                                   | CD3+, CD56+                                                                   | _                                       |
| Monocytes                                   | Classical, Intermediate, Non-<br>classical                                    | CD14, CD16                              |
| Dendritic Cells                             | Myeloid (mDC), Plasmacytoid (pDC)                                             | CD11c, CD123, HLA-DR                    |
| Myeloid-Derived Suppressor<br>Cells (MDSCs) | Monocytic (M-MDSC),<br>Granulocytic (G-MDSC)                                  | CD11b, CD33, HLA-DR-/low,<br>CD14, CD15 |

Table 2: Example of Detailed T-Cell Subset Analysis

| Parent Population  | Subset                   | Markers        |
|--------------------|--------------------------|----------------|
| CD4+ T Cells       | Naive                    | CD45RA+, CCR7+ |
| Central Memory     | CD45RA-, CCR7+           |                |
| Effector Memory    | CD45RA-, CCR7-           |                |
| TEMRA              | CD45RA+, CCR7-           |                |
| CD8+ T Cells       | Naive                    | CD45RA+, CCR7+ |
| Central Memory     | CD45RA-, CCR7+           |                |
| Effector Memory    | CD45RA-, CCR7-           |                |
| TEMRA              | CD45RA+, CCR7-           | _              |
| Regulatory T Cells | CD4+, CD25high, CD127low | _              |



# **Experimental Protocols**

# Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the general steps for staining PBMCs for flow cytometry analysis.

#### Materials:

- Blood collection tubes (containing anticoagulant, e.g., EDTA or Heparin)
- Ficoll-Paque or other density gradient medium
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Fluorescently conjugated antibodies (see suggested panels below)
- · Fc receptor blocking solution
- Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
- Staining buffer (e.g., PBS with 2% FBS)
- Fixation/Permeabilization buffer (for intracellular staining, e.g., FOXP3)
- Flow cytometer

#### Procedure:

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.



- Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
- Wash the collected PBMCs twice with PBS.
- Cell Counting and Viability:
  - Resuspend the cell pellet in a known volume of staining buffer.
  - Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.

#### Staining:

- Aliquot approximately 1 x 10<sup>6</sup> cells per tube.
- Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
- Add the cocktail of fluorescently conjugated surface antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells with staining buffer.
- If staining for intracellular markers (e.g., FOXP3), proceed with fixation and permeabilization according to the manufacturer's instructions, followed by intracellular antibody staining.
- Resuspend the cells in staining buffer containing a viability dye just before analysis if a non-fixable dye is used. If a fixable viability dye is used, it should be applied before surface staining.
- Flow Cytometry Analysis:
  - Acquire the stained samples on a calibrated flow cytometer.
  - Collect a sufficient number of events for robust statistical analysis.

### Methodological & Application





- Use appropriate compensation controls (e.g., single-stained beads or cells) to correct for spectral overlap.
- Use Fluorescence Minus One (FMO) controls to help set gates accurately.





Click to download full resolution via product page



# **Suggested Flow Cytometry Panels**

The design of antibody panels is crucial for accurate identification of immune cell subsets. Here are examples of multicolor flow cytometry panels.

Panel A: T-Cell and NK-Cell Subsets (8-color)

| Fluorochrome | Marker |
|--------------|--------|
| BV421        | CD3    |
| BV510        | CD4    |
| FITC         | CD8    |
| PE           | CD56   |
| PerCP-Cy5.5  | CD16   |
| PE-Cy7       | CD25   |
| APC          | CD127  |
| APC-H7       | CD45RA |

Panel B: B-Cell and Dendritic Cell Subsets (8-color)

| Fluorochrome | Marker |
|--------------|--------|
| BV421        | CD19   |
| BV510        | CD20   |
| FITC         | IgD    |
| PE           | CD27   |
| PerCP-Cy5.5  | HLA-DR |
| PE-Cy7       | CD11c  |
| APC          | CD123  |
| APC-H7       | CD14   |
|              |        |



# **Data Analysis and Interpretation**

A consistent gating strategy is essential for longitudinal studies.



Click to download full resolution via product page

#### Interpretation of Results:

• Baseline vs. On-Treatment: Compare immune cell frequencies and absolute counts at baseline (before Avelumab administration) with various time points during treatment.[7][8]



- No Significant Changes Expected: Based on current literature, it is anticipated that there will be no statistically significant changes in the major immune cell subsets in the peripheral blood following Avelumab treatment. [6][7][8]
- Potential for ADCC on Dendritic Cells: Some in vitro studies have suggested that Avelumab
  can mediate ADCC against PD-L1-expressing dendritic cells by NK cells.[10] This may be a
  point of investigation in specific research contexts, though its in vivo significance in patients
  is still under evaluation.
- Immune Activation Markers: While cell numbers may not change, the activation status of immune cells can be assessed by including markers such as HLA-DR, CD38, and Ki-67 in the flow cytometry panels.

#### Conclusion

Flow cytometry is an indispensable tool for the detailed analysis of the immune system's response to Avelumab. The provided protocols and panel suggestions offer a framework for robust and reproducible immunophenotyping. The collective evidence to date indicates that Avelumab can be administered without causing significant alterations to the balance of peripheral immune cell subsets, supporting its safety profile in this regard. Continuous monitoring of the immune landscape in patients receiving Avelumab will further enhance our understanding of its in vivo mechanisms and may help identify biomarkers of response and resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]



- 5. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Analyses of the peripheral immunome following multiple administrations of avelumab, a human IgG1 anti-PD-L1 monoclonal antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. championsoncology.com [championsoncology.com]
- 10. Avelumab mediates antibody-dependent cellular cytotoxicity against monocyte-derived dendritic cells through natural killer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Avelumab Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13395610#flow-cytometry-analysis-of-immune-cells-after-avelumab-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com